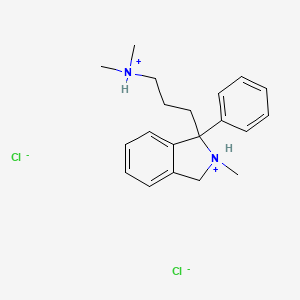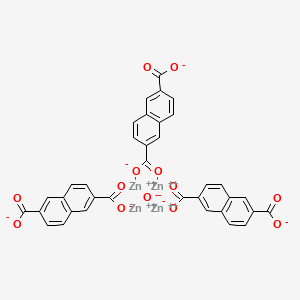
tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) is a metal-organic framework (MOF) compound. MOFs are unique materials characterized by their porous structures, which consist of metal ions or clusters coordinated to organic ligands. This particular compound involves zinc ions coordinated with naphthalene-2,6-dicarboxylate and oxygen anions, forming a three-dimensional network.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) typically involves solvothermal methods. The reaction is carried out by dissolving zinc salts (e.g., zinc nitrate) and naphthalene-2,6-dicarboxylic acid in a solvent such as dimethylformamide (DMF). The mixture is then heated in a sealed vessel at elevated temperatures (usually between 100-200°C) for several hours to days, allowing the formation of the MOF structure .
Industrial Production Methods
Industrial production of this compound would likely follow similar solvothermal methods but on a larger scale. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) can undergo various chemical reactions, including:
Oxidation and Reduction: The zinc centers can participate in redox reactions, altering the oxidation state of the metal ions.
Substitution: Ligands within the MOF can be substituted with other functional groups, modifying the properties of the material.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as amines or halides under mild conditions .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of zinc oxide, while substitution reactions can yield functionalized MOFs with tailored properties .
Wissenschaftliche Forschungsanwendungen
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) exerts its effects involves the interaction of its metal centers and organic ligands with target molecules. The zinc ions can coordinate with various substrates, facilitating catalytic reactions. The porous structure allows for the encapsulation and release of guest molecules, making it effective in applications like drug delivery and gas storage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium naphthalene-2,6-dicarboxylate: Similar structure but with magnesium ions instead of zinc.
Calcium naphthalene-2,6-dicarboxylate: Uses calcium ions, offering different chemical properties and reactivity.
Uniqueness
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) is unique due to its specific coordination environment and the presence of zinc ions, which provide distinct catalytic and adsorption properties compared to other metal-organic frameworks .
Eigenschaften
Molekularformel |
C36H18O13Zn4 |
|---|---|
Molekulargewicht |
920.0 g/mol |
IUPAC-Name |
tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) |
InChI |
InChI=1S/3C12H8O4.O.4Zn/c3*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;;;;;/h3*1-6H,(H,13,14)(H,15,16);;;;;/q;;;-2;4*+2/p-6 |
InChI-Schlüssel |
VHDGTRCKVSQBKA-UHFFFAOYSA-H |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


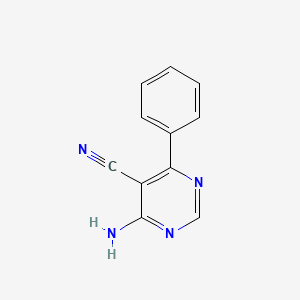
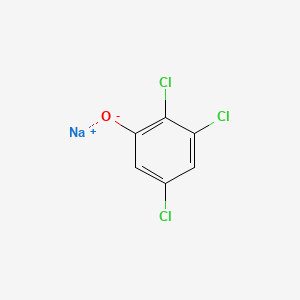
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)
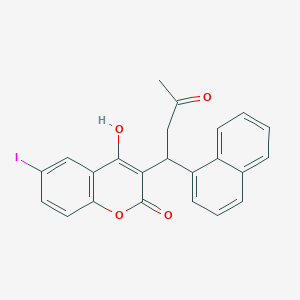
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)

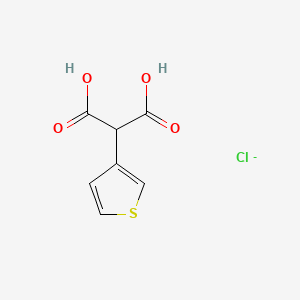
![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)

